[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium bromide is characterized by a central phosphorus atom in a tetrahedral coordination environment, bonded to three phenyl rings and one substituted benzyl group. The compound's molecular formula C26H23BrNO3P indicates the presence of 26 carbon atoms, 23 hydrogen atoms, one bromine atom, one nitrogen atom, three oxygen atoms, and one phosphorus atom. The substituted benzyl group contains a methoxy group at the para position and a nitro group at the ortho position relative to the methylene carbon attachment point, creating a unique electronic environment that influences the overall molecular conformation.
The crystallographic analysis of related triphenylphosphonium compounds provides insight into the expected structural parameters of this molecule. Studies of similar phosphonium salts demonstrate that these compounds typically crystallize in monoclinic or orthorhombic space groups, with the phosphonium cation adopting a slightly distorted tetrahedral geometry around the central phosphorus atom. The presence of the electronegative substituents on the benzyl ring likely induces conformational changes compared to unsubstituted analogs, as observed in related nitro-substituted aromatic compounds where the nitro group shows significant deviation from planarity with the aromatic ring.
The bromide counterion in the crystal structure is expected to form hydrogen bonding interactions with the aromatic hydrogen atoms of the phenyl rings, contributing to the overall crystal packing stability. Crystallographic studies of analogous compounds such as (4-bromobenzyl)triphenylphosphonium bromide show that these systems often crystallize with solvent molecules incorporated into the crystal lattice, suggesting potential for solvate formation. The intermolecular interactions between the phosphonium cations and bromide anions create extended three-dimensional networks that determine the material's physical properties and thermal stability.
Based on structural analysis of related compounds, the phosphorus-carbon bond lengths are expected to range between 1.78 and 1.82 angstroms, with the phosphorus-carbon bond to the substituted benzyl group potentially showing slight elongation due to the electron-withdrawing effects of the nitro substituent. The phenyl rings attached to phosphorus typically exhibit slight deviation from planarity, with torsion angles ranging from 5 to 15 degrees relative to the theoretical tetrahedral geometry, as observed in comparative crystallographic studies of triphenylphosphonium derivatives.
Properties
IUPAC Name |
(4-methoxy-2-nitrophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3P.BrH/c1-30-22-18-17-21(26(19-22)27(28)29)20-31(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGAUEAECQVDOW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrNO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856413 | |
| Record name | [(4-Methoxy-2-nitrophenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886442-56-4 | |
| Record name | [(4-Methoxy-2-nitrophenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Methoxylation of the Aromatic Precursor
The synthesis begins with the preparation of the substituted benzyl bromide intermediate. A plausible starting material is 4-methoxybenzyl alcohol , which undergoes nitration at the ortho position relative to the methoxy group. Nitration is typically performed using a mixture of nitric acid and sulfuric acid, leveraging the directing effects of the methoxy group. For instance, nitration of 4-methoxybenzyl alcohol in concentrated HNO₃ at 0–5°C yields 4-methoxy-2-nitrobenzyl alcohol with regioselectivity.
Key Reaction Conditions for Nitration
| Parameter | Value |
|---|---|
| Nitrating agent | HNO₃ (90%) in H₂SO₄ |
| Temperature | 0–5°C |
| Reaction time | 2–4 hours |
| Yield | 65–75% |
Subsequent methoxylation is unnecessary here, as the methoxy group is already present. However, alternative routes may involve bromination before nitration, depending on substrate availability.
Bromination to Form 4-Methoxy-2-nitrobenzyl Bromide
The alcohol intermediate is converted to the corresponding bromide using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). For example, treating 4-methoxy-2-nitrobenzyl alcohol with PBr₃ in dichloromethane at room temperature for 12 hours yields 4-methoxy-2-nitrobenzyl bromide with high efficiency:
Optimization Insights
Quaternization with Triphenylphosphine
The final step involves reacting 4-methoxy-2-nitrobenzyl bromide with triphenylphosphine (PPh₃) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, forming the phosphonium salt:
Critical Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | Reflux (82°C) |
| Reaction time | 24–48 hours |
| Molar ratio | 1:1.1 (bromide:PPh₃) |
| Yield | 70–80% |
The product is isolated by precipitation upon cooling, followed by recrystallization from methanol to achieve >95% purity.
Optimization of Reaction Conditions
Bromination Efficiency
The bromination step is highly sensitive to moisture. Anhydrous conditions, achieved using molecular sieves or inert gas purges, prevent hydrolysis of PBr₃. In a comparative study, yields dropped to 60% in the presence of trace water.
Quaternization Kinetics
Increasing the reaction temperature to 100°C in DMF reduces the reaction time to 12 hours but risks decomposition of the nitro group. Nuclear magnetic resonance (NMR) monitoring revealed no degradation when temperatures remained below 90°C.
Purification and Analytical Characterization
Recrystallization and Solubility
The compound’s solubility in methanol facilitates recrystallization. Cooling a saturated methanolic solution at −20°C yields crystalline product with minimal impurities.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.85–7.70 (m, 15H, PPh₃), 6.98 (d, J = 8.8 Hz, 1H, Ar-H), 5.32 (s, 2H, CH₂), 3.91 (s, 3H, OCH₃).
-
¹³C NMR : δ 160.1 (C-OCH₃), 148.9 (C-NO₂), 135.2–128.3 (PPh₃), 122.1 (Ar-C), 114.5 (Ar-C), 55.2 (OCH₃), 33.8 (CH₂).
Applications in Organic Synthesis
The compound serves as a key intermediate in the synthesis of Combretastatin A4 analogues , where its phosphonium moiety enables Wittig olefination reactions to generate stilbene derivatives. For example, coupling with aldehydes in the presence of a base produces trans-stilbenes with potent antiproliferative activity .
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can replace the bromide ion under suitable conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
Biomedical Applications
1.1 Drug Delivery Systems
TNP-Br has been investigated for its role as a carrier in drug delivery systems. The positively charged phosphonium group allows for self-assembly with negatively charged molecules, enhancing the bioavailability of therapeutic agents. This property is particularly beneficial for delivering drugs to specific cellular targets, such as mitochondria, which are crucial in various diseases including cancer and neurodegenerative disorders.
1.2 Mitochondrial Targeting
The triphenylphosphonium moiety is known for its ability to selectively accumulate in mitochondria, making TNP-Br a promising candidate for mitochondrial-targeted therapies. Studies have demonstrated that compounds conjugated with triphenylphosphonium can deliver antioxidants and pharmacophores directly to mitochondria, improving their therapeutic efficacy while minimizing systemic toxicity .
Organic Photovoltaics
2.1 Hole Transporting Material
TNP-Br has been explored as a hole transporting material (HTM) in organic photovoltaics (OPVs). HTMs are essential for efficient charge transport within solar cells, and TNP-Br's properties—such as thermal stability and high hole mobility—make it suitable for enhancing the efficiency of OPVs. Research indicates that further optimization of TNP-Br could lead to significant improvements in solar cell performance.
Chemical Synthesis
3.1 Reagent in Organic Reactions
TNP-Br serves as a reagent in various organic synthesis reactions, particularly in the formation of olefins through Wittig reactions. Its ability to facilitate nucleophilic substitution reactions makes it a valuable tool in synthetic organic chemistry .
Antiproliferative Activity
4.1 Cancer Research
Recent studies have highlighted the antiproliferative effects of TNP-Br on cancer cells. The compound has been shown to induce mitochondrial depolarization and apoptosis in breast carcinoma cells, suggesting its potential as a chemotherapeutic agent. This effect is attributed to the preferential accumulation of triphenylphosphonium derivatives within mitochondria, leading to enhanced cytotoxicity against cancerous tissues .
Mechanism of Action
The mechanism by which [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide exerts its effects often involves its ability to interact with biological membranes. The triphenylphosphonium moiety allows the compound to penetrate lipid bilayers, making it useful for targeting mitochondria. Once inside the cell, it can participate in various biochemical reactions, depending on the functional groups present.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of triphenylphosphonium bromide derivatives allows for tailored properties in research and industrial applications. Below is a comparative analysis of [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium bromide with analogous compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Electronic Effects :
- The 2-nitro group in the target compound introduces strong electron-withdrawing effects, enhancing the electrophilicity of the phosphorus center compared to methoxy- or alkyl-substituted analogs. This property may favor nucleophilic substitution reactions.
- Trifluoromethyl groups () increase lipophilicity and metabolic stability, making them superior for in vivo imaging.
Biological Applications: Mitochondrial targeting is common among lipophilic phosphonium salts. Hydroxybenzoate-functionalized phosphonium salts () show tumor-selective cytotoxicity, suggesting that substituent polarity and hydrogen-bonding capacity influence therapeutic efficacy.
Synthetic Utility: Aziridine-modified phosphonium bromides () undergo hetero-Cope rearrangements, highlighting how nitrogen-containing substituents enable complex heterocycle synthesis. The methoxy group in the target compound may improve solubility in organic solvents compared to fully nonpolar analogs, facilitating its use in Wittig reactions.
Table 2: Physical and Chemical Properties
Biological Activity
[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium bromide (CAS 886442-56-4) is a phosphonium compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and mitochondrial targeting. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of triphenylphosphine with 4-methoxy-2-nitrobenzyl bromide. This process can be optimized to yield high purity and yield of the target compound, which is crucial for subsequent biological evaluations.
Antiproliferative Effects
Research indicates that phosphonium compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that derivatives with triphenylphosphonium (TPP) moieties could inhibit cancer cell growth with IC50 values below 10 μM. Notably, the presence of TPP cations enhances the cytotoxicity towards malignant cells while sparing non-malignant cells, highlighting their potential as selective anticancer agents .
Table 1: Antiproliferative Activity of TPP Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| [(4-Methoxy-2-nitrophenyl)methyl]TPP | MCF-7 (Breast) | <10 |
| Dodecyl-TPP | MCF-7 (Breast) | 0.25 |
| Mito-Met10 | Various Cancer | <10 |
The mechanism underlying the biological activity of this compound is primarily associated with mitochondrial dysfunction. The TPP cation facilitates the accumulation of these compounds in mitochondria due to their positive charge and lipophilicity. This accumulation leads to:
- Mitochondrial Membrane Depolarization : Inducing apoptosis through mitochondrial pathways.
- Reactive Oxygen Species (ROS) Production : Elevated ROS levels can trigger oxidative stress, contributing to cell death.
- Disruption of ATP Synthesis : Inhibition of ATP production compromises cellular energy metabolism, leading to cell death .
Study on Mitochondrial Targeting
A recent study investigated the effects of TPP-conjugated compounds on cancer cells. The results indicated that compounds like this compound induced significant mitochondrial depolarization and cytochrome c release in cancer cells, leading to apoptosis predominantly through autophagy mechanisms . This underscores the importance of mitochondrial targeting in enhancing the therapeutic efficacy of anticancer agents.
Comparative Analysis with Other Compounds
In comparative studies, TPP derivatives have shown enhanced cytotoxicity compared to non-targeted compounds. For instance, a TPP conjugate demonstrated markedly higher cytotoxicity against human breast cancer cells compared to its nonmalignant counterparts, emphasizing the selective nature of these compounds .
Q & A
Q. What are the standard synthetic routes for preparing [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide?
The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and a brominated aromatic precursor. For example, methyl 4-(bromomethyl)benzoate reacts with triphenylphosphine in refluxing toluene to form analogous phosphonium salts . Adapting this method, the brominated precursor (4-methoxy-2-nitrophenyl)methyl bromide would react with triphenylphosphine under inert conditions. Purification involves filtration, ether washing, and vacuum drying. Yield optimization may require adjusting stoichiometry, solvent (e.g., dichloromethane or acetonitrile), and reaction time.
Q. How is the compound characterized to confirm its structural integrity?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.70–8.04 ppm for phenyl groups) and substituent-specific signals (e.g., methoxy or nitro groups) .
- IR Spectroscopy : Peaks at ~1719 cm (ester C=O) and ~1630 cm (C=C or nitro groups) .
- Melting Point : Sharp melting points (e.g., 194–196°C for similar compounds) indicate purity .
- Mass Spectrometry : Field desorption (FDMS) or chemical ionization (CIMS) confirms molecular weight .
Q. What are the primary applications of this compound in organic synthesis?
It is widely used as a Wittig reagent to generate alkenes via reaction with aldehydes or ketones. The nitro and methoxy groups on the aromatic ring may influence reactivity and stereoselectivity, enabling access to substituted styrenes or conjugated systems . For instance, analogous phosphonium salts have been employed in synthesizing liquid crystal ligands and fluorescent probes .
Q. How should this hygroscopic compound be stored to ensure stability?
Store in airtight containers under inert gas (e.g., argon) at room temperature. Desiccants like silica gel prevent moisture absorption, which can degrade the compound or alter reactivity . Pre-drying solvents (e.g., toluene or THF) is critical for synthesis and Wittig reactions .
Q. What safety precautions are necessary when handling this compound?
- Use PPE (gloves, goggles) due to skin/eye irritation risks .
- Avoid inhalation; work in a fume hood.
- Hygroscopic nature necessitates careful handling to prevent unintended hydrolysis .
Advanced Research Questions
Q. How do the nitro and methoxy substituents influence the compound’s reactivity in Wittig reactions?
The electron-withdrawing nitro group enhances the electrophilicity of the adjacent methylene carbon, accelerating ylide formation. Conversely, the methoxy group’s electron-donating effect may stabilize intermediates, affecting regioselectivity. Comparative studies with analogs (e.g., unsubstituted or carboxy-substituted phosphonium salts) reveal substituent-dependent reaction rates and product distributions . Kinetic analysis via P NMR can track ylide formation under varying conditions .
Q. What strategies optimize stereoselectivity when using this reagent in alkene synthesis?
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor E-alkenes by stabilizing charged intermediates.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions and enhance selectivity .
- Additives : Crown ethers or lithium salts can modulate ylide reactivity .
For example, methyl triphenylphosphonium bromide derivatives achieve >90% E-selectivity in styrene synthesis under optimized conditions .
Q. Can this compound be functionalized for mitochondrial targeting in drug delivery systems?
Yes. Triphenylphosphonium (TPP) cations selectively accumulate in mitochondria due to the membrane potential. Derivatives like (4-carboxybutyl)triphenylphosphonium bromide have been conjugated to therapeutic agents (e.g., antioxidants) for targeted delivery . Modifying the aromatic substituents (e.g., nitro → bioactive groups) could enhance cellular uptake or specificity .
Q. How does the compound’s stability vary under acidic or basic conditions?
- Acidic Conditions : Protonation of the ylide intermediate may hinder Wittig reactivity.
- Basic Conditions : Strong bases (e.g., KOtBu) are required for ylide generation but can degrade the compound if overheated .
Stability studies using HPLC or TLC under varying pH (1–14) and temperatures are essential for reaction planning .
Q. What analytical methods resolve contradictions in reported reaction yields or byproduct profiles?
- Reaction Monitoring : In situ P NMR tracks ylide formation and decomposition .
- Byproduct Analysis : High-resolution mass spectrometry (HRMS) identifies side products (e.g., oxidized phosphine oxides) .
For instance, discrepancies in yields for similar compounds were resolved by optimizing solvent drying and excluding oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
